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SodiuM L-GlutaMate Monohydrate

Analytical Chemistry Pharmaceutical Formulation Quality Control

Stop using generic MSG and eliminate up to 11% molar dosing errors. Sodium L-Glutamate Monohydrate (CAS 6106-04-3) is the USP‑NF reference standard form with fixed stoichiometry (MW 187.13 g/mol), a narrow solution pH of 6.7–7.2, and high solubility (~600 g/L). Unlike undefined hydrate mixtures, this monograph‑grade monohydrate guarantees formulation consistency, API stability, and analytical accuracy. Essential for pharmaceutical excipient formulation, reference standard preparation, and high‑concentration bioprocess feeds. Avoid non‑compliance and batch failures—procure the precisely defined monohydrate today.

Molecular Formula C5H9NNa2O5
Molecular Weight 209.11 g/mol
Cat. No. B8726923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodiuM L-GlutaMate Monohydrate
Molecular FormulaC5H9NNa2O5
Molecular Weight209.11 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)[O-])N.O.[Na+].[Na+]
InChIInChI=1S/C5H9NO4.2Na.H2O/c6-3(5(9)10)1-2-4(7)8;;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2/t3-;;;/m0.../s1
InChIKeyBIQSIHSUENWJGR-LHWPGRLPSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium L-Glutamate Monohydrate: A Defined Hydrate Form of MSG for Controlled Formulation and Analytical Precision


Sodium L-glutamate monohydrate (CAS 6106-04-3) is the precisely defined monohydrate crystal form of monosodium L-glutamate (MSG, E621), a sodium salt of the non-essential amino acid L-glutamic acid [1]. This compound is characterized by a fixed stoichiometric water content (C₅H₈NNaO₄·H₂O; MW 187.13 g/mol), which confers specific physicochemical properties, including a defined melting/decomposition range of 225–240 °C and a high aqueous solubility of ~600 g/L at 20 °C [2]. It is the reference standard form in major pharmacopoeias (USP-NF, FCC) and is widely utilized not only as a food flavor enhancer but also as a pharmaceutical excipient in oral dosage forms [3].

Why Sodium L-Glutamate Monohydrate is Not Interchangeable with Anhydrous MSG or Alternative Glutamate Salts


Substituting Sodium L-glutamate monohydrate with generic 'MSG' or other glutamate salts without precise specification introduces significant risk of analytical error, formulation instability, and non-compliance. 'MSG' can refer to an undefined anhydrous or partially hydrated material with variable molecular weight, leading to dosing errors of up to 11% on a molar basis when precise gravimetric measurements are required [1]. Furthermore, alternative salts like monopotassium L-glutamate (MPG) exhibit different ionic properties that fundamentally alter taste perception and biological interaction [2]. The specific hydrate form also ensures a consistent, narrow pH range (6.7–7.2) in solution, a critical parameter for stability in pharmaceutical and bioprocessing applications that is not guaranteed by non-monograph grade materials . The evidence below quantifies these critical differentiations.

Quantitative Differentiation of Sodium L-Glutamate Monohydrate: A Head-to-Head Comparator Guide


Molar Mass and Stoichiometric Precision: Monohydrate vs. Anhydrous MSG

Sodium L-glutamate monohydrate has a precisely defined molar mass of 187.13 g/mol due to its single, stoichiometric water molecule (C₅H₈NNaO₄·H₂O) [1]. In contrast, generic 'MSG' or anhydrous sodium L-glutamate (CAS 142-47-2) has a lower molar mass of 169.11 g/mol [2]. This represents an 10.7% difference in mass per mole.

Analytical Chemistry Pharmaceutical Formulation Quality Control

Ionic Taste Suppression: Sodium (MSG) vs. Potassium (MPG) Glutamate in Sensory Systems

In a sensory study using equi-intense aqueous solutions, monopotassium L-glutamate monohydrate (MPG) was used to isolate the pure umami taste of the glutamate anion, eliminating the confounding salty taste contributed by the sodium cation in MSG. The study confirmed that the sodium ion in MSG significantly alters the overall taste profile, demonstrating that the cation partner is not an inert carrier but an active modulator of sensory perception [1]. This study validates that MSG's overall sensory profile is a composite of both glutamate umami and sodium saltiness.

Sensory Science Food Science Flavor Chemistry

Hydration State and Stability: A 0.5% Loss on Drying Specification Ensures Consistent Hydrate Form

The USP monograph for Sodium L-glutamate monohydrate specifies a maximum loss on drying (LOD) of 0.5% when dried at 100°C for 5 hours [1]. This tight specification guarantees the monohydrate is present and stable as a single, defined hydrate, and not a mixture of anhydrous and various hydrated forms.

Solid-State Chemistry Pharmaceutical Excipients Stability Testing

Tightly Controlled pH for Formulation Compatibility: Monohydrate vs. Alternative Excipients

A 5% w/v aqueous solution of Sodium L-glutamate monohydrate at 25°C has a tightly controlled pH range of 6.7 to 7.2, as per USP and Ph. Eur. monographs [1][2]. This near-neutral pH minimizes the risk of acid- or base-catalyzed degradation of sensitive active pharmaceutical ingredients (APIs) in oral liquid or solid dosage forms, compared to other common acidic or basic excipients.

Pharmaceutical Formulation Excipient Compatibility Quality by Design (QbD)

High Aqueous Solubility for Liquid Formulations: Quantified vs. Sparingly Soluble Amino Acids

Sodium L-glutamate monohydrate exhibits an exceptionally high water solubility of approximately 600 g/L at 20°C [1]. This is significantly higher than its parent compound, L-glutamic acid, which has a water solubility of only ~8.6 g/L at 25°C [2]. This orders-of-magnitude difference in solubility is a direct result of salt formation.

Pharmaceutical Preformulation Solubility Enhancement Liquid Dosage Forms

Chiral Purity and Identity: Specific Optical Rotation Defines the Bioactive L-Enantiomer

The USP monograph for Sodium L-glutamate monohydrate mandates a specific optical rotation ([α]²⁰/D) between +24.8° and +25.3°, measured at a concentration of 100 mg/mL in 2N HCl [1]. This narrow range confirms the exclusive presence of the biologically active L-enantiomer, a critical quality attribute not always guaranteed in lower-grade or racemic mixtures.

Chiral Analysis Pharmaceutical Quality Control Biotechnology

Optimal Application Scenarios for Sodium L-Glutamate Monohydrate Driven by Quantitative Evidence


Pharmaceutical Oral Liquid and Solid Dosage Formulation

Utilized as a pharmaceutical excipient where its precisely defined monohydrate form ensures accurate molar dosing and its narrow pH range (6.7–7.2) minimizes API degradation, as specified in the USP-NF monograph [1]. The high solubility (600 g/L) enables its use in concentrated oral solutions, while the defined LOD ≤0.5% guarantees consistent solid-state properties for tableting .

Quantitative Analytical Method Development and Validation

Employed as a primary reference standard for the quantification of MSG in food and pharmaceutical products. The defined molar mass (187.13 g/mol) and high purity (99.0–100.5% assay) are critical for preparing accurate standard solutions, avoiding the 10.7% molar mass error that would occur if anhydrous MSG were mistakenly assumed [2].

Controlled Sensory Studies and Flavor Science Research

Used as a defined source of both umami (glutamate) and salty (sodium) taste components in sensory research. Its use is critical for studies that require discrimination between the effects of the glutamate anion and the accompanying cation, as demonstrated by its comparison with monopotassium glutamate (MPG) to isolate the pure umami taste [3].

Biotechnology and Cell Culture Media Preparation

Selected for preparing concentrated stock solutions and cell culture media feeds due to its very high aqueous solubility (~600 g/L) [4]. This property facilitates the delivery of high concentrations of L-glutamate, a key nutrient and metabolic intermediate, without the risk of precipitation that would occur with the less soluble L-glutamic acid.

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